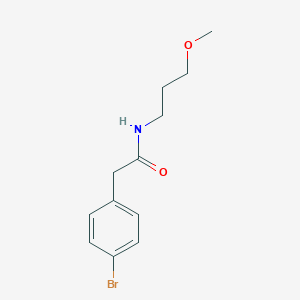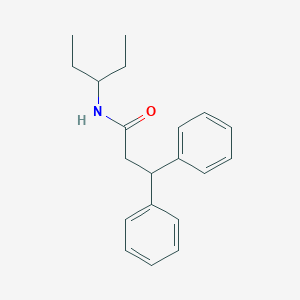
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 311.4 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various physiological pathways. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is thought to increase the secretion of certain hormones, such as growth hormone and insulin-like growth factor 1, which promote growth and feed intake. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is believed to stimulate the olfactory receptors, which enhances their sense of smell and increases their feeding behavior. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the species and application. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feed intake and growth rate, as well as improve the quality of meat and eggs. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feeding behavior, growth rate, and survival rate. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, water solubility, and low toxicity. However, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be expensive to produce and may have varying effects depending on the species and application. Additionally, the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea research, including its potential applications in other fields, such as veterinary medicine and biotechnology. N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea may also be investigated for its ability to improve stress tolerance and disease resistance in livestock and aquatic species. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea and its potential side effects. Overall, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has shown promising potential for various applications and warrants further investigation.
Synthesemethoden
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be synthesized using a reaction between 3,5-dimethoxyaniline and 2,2-dimethoxyethyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The product is then purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been investigated for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been studied for its potential as an anti-cancer agent, as well as its ability to protect against oxidative stress and inflammation.
Eigenschaften
Produktname |
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea |
|---|---|
Molekularformel |
C13H20N2O4S |
Molekulargewicht |
300.38 g/mol |
IUPAC-Name |
1-(2,2-dimethoxyethyl)-3-(3,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-10-5-9(6-11(7-10)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
InChI-Schlüssel |
CQZSNAKBHPOIMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)







![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


